
N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide, also known as 25B-NBOMe, is a synthetic drug that belongs to the phenethylamine class. It is a potent psychedelic drug that is known for its hallucinogenic effects. This compound has gained popularity in recent years due to its potent effects on the human body.
作用機序
The exact mechanism of action of N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is not fully understood. However, it is believed that this compound acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor. This receptor is known to play a role in the regulation of mood, perception, and cognition. By binding to this receptor, N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is able to induce hallucinations and alter the perception of reality.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide are similar to those of other psychedelic drugs. This compound is known to induce hallucinations, alter the perception of reality, and produce a sense of euphoria. Other effects include increased heart rate, elevated blood pressure, and dilated pupils. The effects of this compound typically last between 6-10 hours.
実験室実験の利点と制限
N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has several advantages and limitations for lab experiments. One advantage is its potency, which allows for smaller doses to be used in experiments. Additionally, its ability to induce hallucinations makes it a useful tool for studying the brain and its perception of reality. However, one limitation is its potential for toxicity, which can make it difficult to use in experiments involving living organisms.
将来の方向性
There are several future directions for research on N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide. One area of research is its potential therapeutic applications in the treatment of mental disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain. Finally, more research is needed to determine the potential long-term effects of this compound on the human body.
In conclusion, N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a potent psychedelic drug that has gained popularity in recent years. While it has potential therapeutic applications, it also has limitations and potential toxicity that need to be considered. Further research is needed to fully understand the effects of this compound and its potential applications in the field of medicine.
合成法
N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic compound that is typically synthesized from 2C-B, a known psychedelic drug. The synthesis process involves the addition of a 2-methoxyphenyl group to the 4-bromo-2,5-dimethoxyphenethylamine molecule. This reaction is typically carried out using a palladium-catalyzed coupling reaction. Once the compound is synthesized, it is purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been the subject of extensive scientific research in recent years. It has been studied for its potential therapeutic applications in the treatment of various mental disorders such as depression, anxiety, and PTSD. Additionally, it has been studied for its potential use in the treatment of addiction to other drugs such as opioids and cocaine.
特性
IUPAC Name |
N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-11-8-9-15-13(10-11)12(2)17(22-15)18(20)19-14-6-4-5-7-16(14)21-3/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLOJBCIKVXXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6081420 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

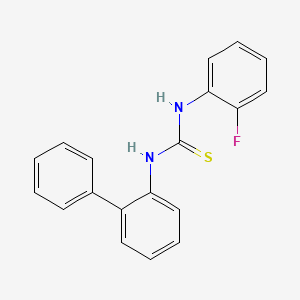
![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5804487.png)
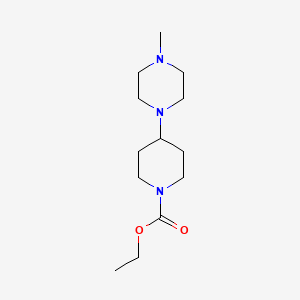

![ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate](/img/structure/B5804502.png)
![1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804516.png)
![4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5804523.png)

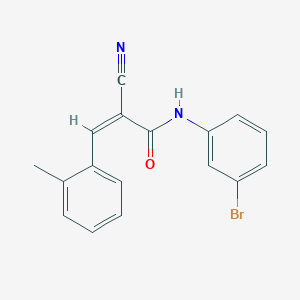
![N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5804557.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5804568.png)
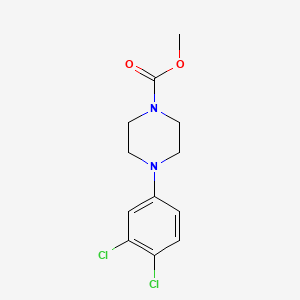
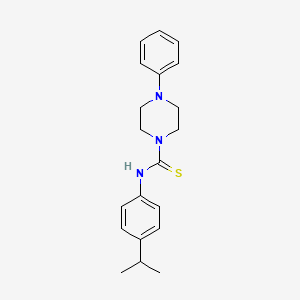
![5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5804588.png)